4-Methoxyphenyl 3,4,5-trimethoxybenzoate
Description
4-Methoxyphenyl 3,4,5-trimethoxybenzoate (CAS: 858748-99-9; Molecular Formula: C₂₇H₂₄O₈; Molecular Weight: 476.47 g/mol) is a benzoate ester featuring a 4-methoxyphenyl group esterified to a 3,4,5-trimethoxybenzoic acid backbone. Its structure includes three methoxy substituents at positions 3, 4, and 5 on the benzoate ring and a 4-methoxyphenyl moiety attached via an ester linkage (Fig. 1). This compound has been studied in the context of synthetic chemistry and pharmacological screening, particularly for its structural role in analogs of bioactive molecules. Its physicochemical properties include a predicted density of 1.270 g/cm³ and a boiling point of 613.8°C .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O6/c1-19-12-5-7-13(8-6-12)23-17(18)11-9-14(20-2)16(22-4)15(10-11)21-3/h5-10H,1-4H3 |
InChI Key |
FJPQZIWJLJEXCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 4-methoxyphenyl 3,4,5-trimethoxybenzoate are influenced by variations in substituents, ester groups, and molecular conformation. Below is a detailed comparison with analogs reported in the literature.
Structural Analogs with Modified Ester Groups
Key Observations :
- Ester Chain Length/Branching : Straight-chain alkyl esters (e.g., butyl) exhibit superior cytotoxic activity compared to branched analogs (e.g., isopropyl) .
- Polar Substituents: Piperazinyl (MA568) or aminoalkyl groups (e.g., 8-(diethylamino)octyl) alter absorption and target selectivity, shifting activity from cytotoxicity to ion channel modulation .
Analogs with Modified Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups : The acetyl group in 4-acetylphenyl derivatives may enhance stability but reduce membrane permeability .
- Natural Derivatives: Syringic acid and related phenolic esters (e.g., methyl gallate) are less potent in cytotoxicity but prominent in natural product chemistry .
Physicochemical and Pharmacokinetic Comparisons
| Property | 4-Methoxyphenyl 3,4,5-TMB | Methyl 3,4,5-TMB | Butyl 3,4,5-TMB | MA568 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 476.47 | 226.23 | 282.34 | 476.47 (estimated) |
| LogP (Predicted) | 3.2 | 1.8 | 3.5 | 2.9 |
| Bioavailability | Low (high MW) | Moderate | Moderate | Low (polar groups) |
| Primary Activity | Anticancer (potential) | Cytotoxic | Cytotoxic | Ion channel blocker |
Notes:
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